
5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that features a unique combination of indole and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Propyl Group: The indole derivative is then reacted with a suitable propylating agent, such as 3-bromopropionyl chloride, to introduce the 3-oxopropyl group.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor, such as 6-methyluracil, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
化学反応の分析
Types of Reactions
5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
作用機序
The mechanism of action of 5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways Involved: It may induce apoptosis through the activation of caspases and the mitochondrial pathway.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan.
Pyrimidine Derivatives: Compounds like uracil and thymine.
Uniqueness
5-(3-(indolin-1-yl)-3-oxopropyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its combined indole and pyrimidine structure, which imparts distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.
特性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
5-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O3/c1-10-12(15(21)18-16(22)17-10)6-7-14(20)19-9-8-11-4-2-3-5-13(11)19/h2-5H,6-9H2,1H3,(H2,17,18,21,22) |
InChIキー |
KVJPTZWRRIWKTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
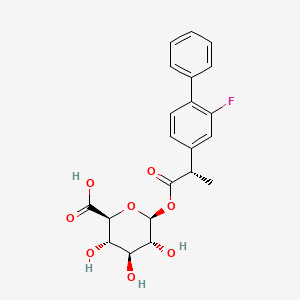
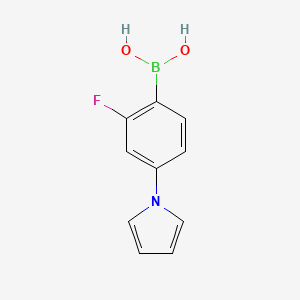
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
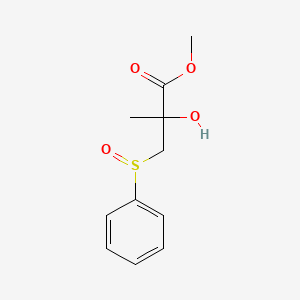
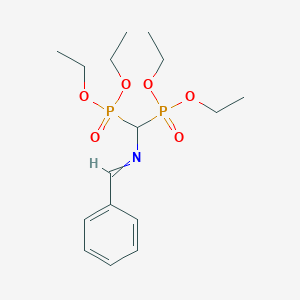
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
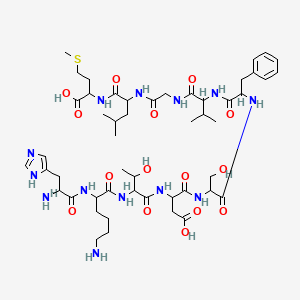
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
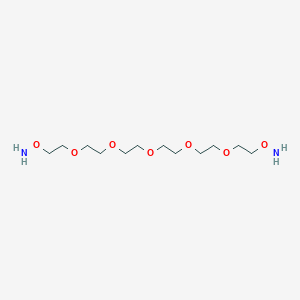
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
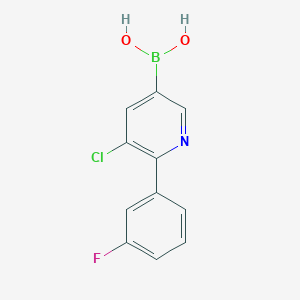
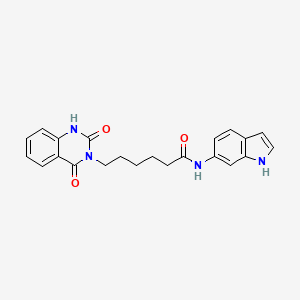
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)
